Methoxy(benzene-d5): A Technical Guide for Researchers and Drug Development Professionals
Methoxy(benzene-d5): A Technical Guide for Researchers and Drug Development Professionals
Abstract
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the chemical properties, structure, and applications of Methoxy(benzene-d5). Also known as anisole-d5, this deuterated aromatic compound is a valuable tool in a multitude of scientific disciplines. This whitepaper provides a detailed exploration of its core attributes, synthesis, and practical implementation, with a focus on enhancing experimental design and data interpretation. By grounding technical data with established scientific insights, this guide aims to facilitate the effective utilization of Methoxy(benzene-d5) in demanding research and development environments.
Introduction: The Strategic Advantage of Isotopic Labeling
In the landscape of modern chemical and pharmaceutical science, isotopic labeling stands out as a powerful technique for elucidating complex mechanisms and improving analytical precision. The substitution of hydrogen with its stable, heavier isotope, deuterium, a process known as deuteration, imparts subtle yet significant changes to a molecule's physicochemical properties. The increased mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This fundamental difference can alter the rate of reactions involving the cleavage of this bond, a phenomenon termed the kinetic isotope effect (KIE).[1][2]
Methoxy(benzene-d5) is the deuterated analog of anisole (methoxybenzene), where the five hydrogen atoms on the phenyl ring are replaced with deuterium.[3][4] This isotopic substitution makes it an indispensable tool for a range of applications, from serving as a high-fidelity internal standard in mass spectrometry to a probe in mechanistic and metabolic studies.[3] In the realm of drug discovery, deuteration can be strategically employed to modulate metabolic pathways, potentially enhancing the pharmacokinetic profile of a therapeutic agent.[2][5] This guide will provide a thorough examination of Methoxy(benzene-d5), covering its chemical and structural characteristics, synthesis, and key applications.
Core Chemical Properties and Structure
A comprehensive understanding of the physicochemical properties of Methoxy(benzene-d5) is essential for its effective application in a laboratory setting.
Physicochemical Data
The defining characteristic of Methoxy(benzene-d5) is the presence of five deuterium atoms on the aromatic ring, which distinguishes it from its non-deuterated counterpart, anisole.[3][4]
| Property | Value |
| Chemical Formula | C₆D₅OCH₃[4] |
| Molecular Weight | 113.17 g/mol [4][6] |
| CAS Number | 50629-14-6[4][6] |
| Appearance | Colorless liquid[3] |
| Boiling Point | 154 °C[4] |
| Density | 1.040 g/mL at 25 °C[4] |
| Isotopic Purity | Typically ≥ 98 atom % D[4] |
Structural Representation
The molecular structure of Methoxy(benzene-d5) consists of a methoxy group (-OCH₃) bonded to a pentadeuterated phenyl ring.
Figure 1: Chemical structure of Methoxy(benzene-d5).
Spectroscopic Characteristics
The isotopic labeling in Methoxy(benzene-d5) leads to a distinctive spectroscopic signature.
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Mass Spectrometry (MS): The molecular ion peak is observed at a higher mass-to-charge ratio (m/z) compared to anisole, reflecting the mass increase from the five deuterium atoms. This predictable mass shift is crucial for its use as an internal standard.[4]
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The spectrum is simplified, with the aromatic region being silent. A singlet corresponding to the methoxy protons (-OCH₃) is the primary signal.
-
²H (Deuterium) NMR: A multiplet in the aromatic region confirms the positions of the deuterium atoms.
-
¹³C NMR: The signals for the deuterated carbon atoms in the phenyl ring exhibit splitting due to C-D coupling.
-
-
Infrared (IR) Spectroscopy: The C-H stretching vibrations of the aromatic ring (~3000–3100 cm⁻¹) are replaced by C-D stretching vibrations at a lower frequency, a direct result of the heavier deuterium isotope.
Synthesis and Purification
The synthesis of Methoxy(benzene-d5) is typically achieved through the methylation of a deuterated precursor, such as phenol-d6.
Synthetic Workflow
Figure 2: General synthetic workflow for Methoxy(benzene-d5).
Experimental Protocol: Williamson Ether Synthesis
This protocol outlines a general procedure for the synthesis of Methoxy(benzene-d5). It should be adapted based on specific laboratory conditions and safety guidelines.
Materials:
-
Phenol-d6
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Methyl Iodide (CH₃I)
-
Anhydrous Acetone
-
Diethyl Ether
-
Deionized Water
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine Phenol-d6 (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.
-
Methylation: Add methyl iodide (1.2 eq) to the stirring suspension at room temperature.
-
Reflux: Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC or GC.
-
Workup: After completion, cool the reaction and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in diethyl ether. Wash the organic layer with dilute NaOH solution, followed by water and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the crude product by fractional distillation to obtain pure Methoxy(benzene-d5).
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, MS, and GC.
Rationale for Experimental Choices:
-
Base: Potassium carbonate is a suitable base for deprotonating the phenol, facilitating the nucleophilic attack on the methyl iodide.
-
Solvent: Acetone is a polar aprotic solvent that effectively dissolves the reactants and promotes the Sₙ2 reaction.
-
Purification: Fractional distillation is an efficient method for separating the liquid product from any residual starting materials or byproducts.
Principal Applications in Research and Development
Methoxy(benzene-d5) is a versatile tool with several key applications in scientific research.
Internal Standard for Mass Spectrometry
One of the primary uses of Methoxy(benzene-d5) is as an internal standard for the quantification of anisole in various matrices using GC-MS or LC-MS.
Advantages as an Internal Standard:
-
Co-elution: It has nearly identical chromatographic behavior to anisole, ensuring it elutes at the same retention time.
-
Mass Differentiation: Its distinct mass allows for clear separation from the analyte signal in the mass spectrometer.[4]
-
Similar Ionization: The deuteration has a negligible effect on its ionization efficiency compared to anisole.
Figure 3: Workflow illustrating the use of Methoxy(benzene-d5) as an internal standard.
Mechanistic Investigations
The kinetic isotope effect (KIE) makes Methoxy(benzene-d5) a valuable probe for studying reaction mechanisms.[1][2] If a C-H bond on the aromatic ring is cleaved in the rate-determining step of a reaction, the use of Methoxy(benzene-d5) will result in a slower reaction rate. This allows for the elucidation of reaction pathways and transition state geometries.[2][5]
Elucidating Metabolic Pathways
In drug metabolism studies, deuteration can help identify sites of metabolic oxidation.[3] If a drug candidate with a phenyl moiety is metabolized via hydroxylation of the ring, a deuterated version can be used to probe this pathway. A slower rate of metabolism for the deuterated compound, known as a metabolic shunt, indicates that C-H bond cleavage is a key metabolic step. This insight is critical for designing more stable and effective drug molecules.
Safety and Handling
Methoxy(benzene-d5) is a flammable liquid and should be handled with appropriate safety precautions.[4][7] It may be harmful if ingested or inhaled, and can cause skin irritation.[6][8] Always work in a well-ventilated chemical fume hood and wear personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[8] Store in a tightly closed container in a cool, dry, and well-ventilated area away from sources of ignition.[7] For detailed safety information, consult the Safety Data Sheet (SDS).[7][8]
Conclusion
Methoxy(benzene-d5) is a powerful and versatile tool in the arsenal of modern chemists and pharmaceutical scientists. Its utility as a high-precision internal standard in analytical chemistry is well-documented, and its application in mechanistic and metabolic studies provides invaluable insights into complex chemical and biological processes. As research methodologies continue to advance, the strategic use of isotopically labeled compounds like Methoxy(benzene-d5) will remain a cornerstone of innovative and impactful scientific discovery.
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American Chemical Society. Hydrogen/Deuterium Transfer from Anisole to Methoxy Radicals: A Theoretical Study of a Deuterium-Labeled Drug Model. [Link]
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American Chemical Society. Hydrogen/Deuterium Transfer from Anisole to Methoxy Radicals: A Theoretical Study of a Deuterium-Labeled Drug Model | The Journal of Physical Chemistry A. [Link]
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National Center for Biotechnology Information. Hydrogen/Deuterium Transfer from Anisole to Methoxy Radicals: A Theoretical Study of a Deuterium-Labeled Drug Model. [Link]
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